Dimethyl 5-hydroxypyridine-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate (DMHPD) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHPD is a pyridine derivative that possesses two carboxylate groups and a hydroxyl group. It is synthesized through a multistep process that involves the reaction of 3,4-dihydroxypyridine with dimethyl sulfate. DMHPD has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in research.
Mechanism Of Action
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate exerts its biochemical and physiological effects through various mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby exhibiting antioxidant properties. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines and to suppress the activation of nuclear factor kappa B (NF-κB), thereby exhibiting anti-inflammatory properties. Additionally, Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical And Physiological Effects
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to protect against oxidative stress, inflammation, and neurotoxicity. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has also been shown to improve cognitive function and to enhance the survival of dopaminergic neurons. Additionally, Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been shown to inhibit the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate is also readily available and can be obtained from commercial sources. However, Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has some limitations for use in lab experiments. It is relatively expensive compared to other compounds, and its solubility in water is limited, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for research on Dimethyl 5-hydroxypyridine-3,4-dicarboxylate. One area of research is the development of more efficient synthesis methods for Dimethyl 5-hydroxypyridine-3,4-dicarboxylate. Another area of research is the investigation of the potential use of Dimethyl 5-hydroxypyridine-3,4-dicarboxylate in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Additionally, further research is needed to elucidate the mechanisms of action of Dimethyl 5-hydroxypyridine-3,4-dicarboxylate and to identify potential targets for its therapeutic use.
Scientific Research Applications
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. Dimethyl 5-hydroxypyridine-3,4-dicarboxylate has also been investigated for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
properties
CAS RN |
19804-07-0 |
---|---|
Product Name |
Dimethyl 5-hydroxypyridine-3,4-dicarboxylate |
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
dimethyl 5-hydroxypyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C9H9NO5/c1-14-8(12)5-3-10-4-6(11)7(5)9(13)15-2/h3-4,11H,1-2H3 |
InChI Key |
KIURMFAVIJKWTQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN=CC(=C1C(=O)OC)O |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1C(=O)OC)O |
synonyms |
DIMETHYL 5-HYDROXYPYRIDINE-3,4-DICARBOXYLATE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.